N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a suitable nitrile with hydroxylamine to form an amidoxime, which is then cyclized with an appropriate acyl chloride.
Substitution Reactions: The butoxyphenyl and methylphenoxy groups are introduced through nucleophilic aromatic substitution reactions. These reactions typically involve the use of phenol derivatives and appropriate halogenated precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated precursors and phenol derivatives in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide has several scientific research applications:
Medicinal Chemistry: The compound may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a potential candidate for drug development.
Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Industrial Chemistry: The compound may serve as an intermediate in the production of other chemicals or materials.
Mechanism of Action
The mechanism of action of N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound also contains a heterocyclic ring and exhibits antimicrobial and anticancer activities.
2-amino-1,3,4-oxadiazole derivatives: These compounds have shown significant antibacterial activity and are structurally similar to the oxadiazole ring in the target compound.
Uniqueness
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide is unique due to the specific substitution pattern on the oxadiazole ring, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C21H23N3O4 |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide |
InChI |
InChI=1S/C21H23N3O4/c1-3-4-13-26-17-11-9-16(10-12-17)20-21(24-28-23-20)22-19(25)14-27-18-8-6-5-7-15(18)2/h5-12H,3-4,13-14H2,1-2H3,(H,22,24,25) |
InChI Key |
ATOHEPXVJYTIFR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NON=C2NC(=O)COC3=CC=CC=C3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.